![molecular formula C14H11N5 B14454878 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 74119-57-6](/img/structure/B14454878.png)
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the reaction of phenylhydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while reduction can produce phenyltriazole amines.
Applications De Recherche Scientifique
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,2,3-triazole: Lacks the phenyldiazenyl group, making it less versatile in certain reactions.
4-Phenyl-1,2,3-triazole: Similar structure but different substitution pattern, leading to different chemical properties.
2-Phenyl-4-[(E)-phenyldiazenyl]-1,2,3-triazole: An isomer with a different arrangement of the diazenyl group.
Uniqueness
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is unique due to the presence of both phenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74119-57-6 |
|---|---|
Formule moléculaire |
C14H11N5 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
phenyl-(2-phenyltriazol-4-yl)diazene |
InChI |
InChI=1S/C14H11N5/c1-3-7-12(8-4-1)16-17-14-11-15-19(18-14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
FOWABXHHYWXERM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=NN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


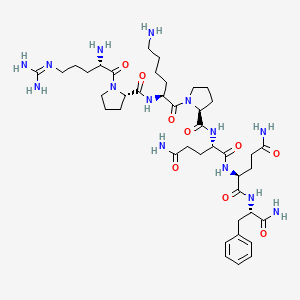
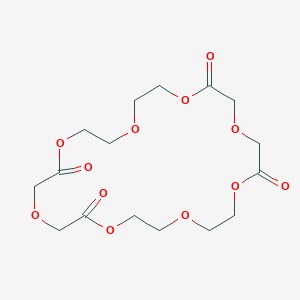
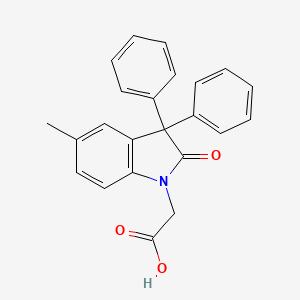
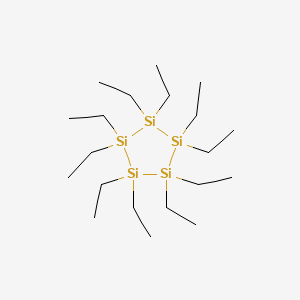
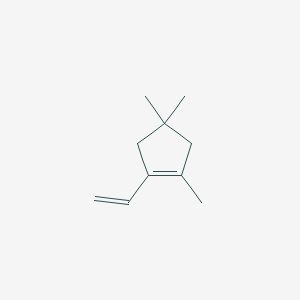
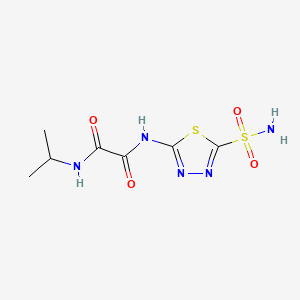

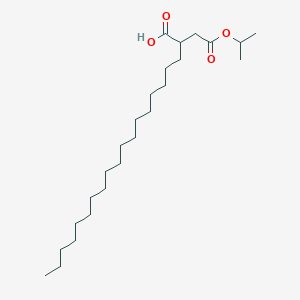
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
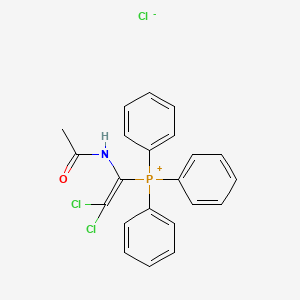
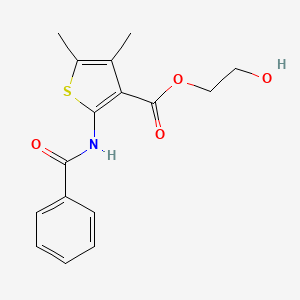
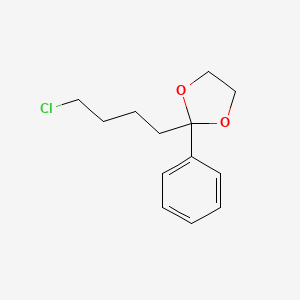
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
